molecular formula C25H27N5O4S B2595845 4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline CAS No. 1251674-67-5

4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline

Cat. No.: B2595845
CAS No.: 1251674-67-5
M. Wt: 493.58
InChI Key: ZESIHHPWNIEFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline is a useful research compound. Its molecular formula is C25H27N5O4S and its molecular weight is 493.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • The study by Renzulli et al. (2011) on SB-649868, an orexin 1 and 2 receptor antagonist, elucidates the metabolism and disposition of the compound in humans. It was found to be extensively metabolized, with principal elimination via feces, highlighting the role of advanced pharmacokinetic profiling in developing new therapeutics [Renzulli et al., 2011].
  • Liu et al. (2017) characterized the metabolism and excretion of venetoclax, a B-cell lymphoma-2 inhibitor, in humans, demonstrating the importance of understanding metabolic pathways and excretion mechanisms in the development of cancer therapies [Liu et al., 2017].

Potential Therapeutic Applications

  • A study on piperazine derivatives investigated their anxiolytic-like effects, providing insights into the development of new treatments for anxiety disorders. This research underscores the potential therapeutic applications of piperazine-based compounds in psychopharmacology [Kędzierska et al., 2019].
  • The work by Sneyd et al. (2012) on MR04A3, a novel water-soluble sedative, demonstrates the exploration of new chemical entities for sedation, emphasizing the continuous search for safer and more effective anesthetic agents [Sneyd et al., 2012].

Pharmacological Impact on Treatment Strategies

  • Jang et al. (2008) assessed the efficacy of MCC-135 in preserving left ventricular function post-myocardial infarction, highlighting how molecular compounds can influence treatment strategies for cardiovascular diseases [Jang et al., 2008].
  • Christopher et al. (2010) studied BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, for its disposition in humans after oral administration, indicating the role of such compounds in treating non-small-cell lung cancer and metastatic breast cancer [Christopher et al., 2010].

Mechanism of Action

Target of Action

The primary targets of the compound 4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline are the signaling pathways that use SYK and JAK1/3 . These pathways play a crucial role in cellular communication and response to external stimuli.

Mode of Action

This compound interacts with its targets by inhibiting the activity of SYK and JAK1/3 . This inhibition disrupts the normal signaling pathways, leading to changes in cellular responses.

Biochemical Pathways

The compound this compound affects the SYK and JAK1/3 signaling pathways . The downstream effects of this disruption can vary, but they often involve changes in cell growth, differentiation, and survival.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting syk and jak1/3 signaling, the compound can influence a variety of cellular processes, including growth, differentiation, and survival .

Properties

IUPAC Name

methyl 4-[[2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-9-7-20(8-10-21)29-11-13-30(14-12-29)22-15-24(27-17-26-22)35-16-23(31)28-19-5-3-18(4-6-19)25(32)34-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESIHHPWNIEFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.